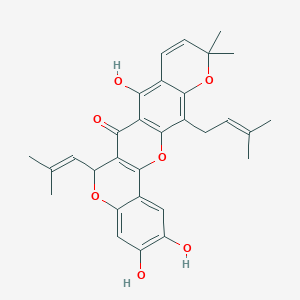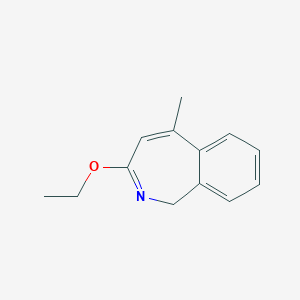
3-Ethoxy-5-methyl-1H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-methyl-1H-2-benzazepine, also known as EMBA, is a chemical compound that belongs to the benzazepine family. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. EMBA has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
3-Ethoxy-5-methyl-1H-2-benzazepine has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry. In pharmacology, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antipsychotic and antidepressant properties. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. In neurochemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been studied for its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In medicinal chemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been explored as a potential lead compound for the development of new drugs for the treatment of psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine is not fully understood. However, it has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. By activating the serotonin 5-HT1A receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion.
Effets Biochimiques Et Physiologiques
3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. 3-Ethoxy-5-methyl-1H-2-benzazepine has also been shown to increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion. In addition, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethoxy-5-methyl-1H-2-benzazepine in lab experiments is its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the neurochemical basis of psychiatric disorders. Another advantage of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its relatively low toxicity compared to other drugs used in psychiatric research. However, one of the limitations of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on 3-Ethoxy-5-methyl-1H-2-benzazepine. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its potential as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-5-methyl-1H-2-benzazepine involves the condensation of 3-ethoxy-4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3-Ethoxy-5-methyl-1H-2-benzazepine.
Propriétés
Numéro CAS |
143265-98-9 |
|---|---|
Nom du produit |
3-Ethoxy-5-methyl-1H-2-benzazepine |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-ethoxy-5-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3 |
Clé InChI |
RXYFFPWMWUKKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
SMILES canonique |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
Synonymes |
1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



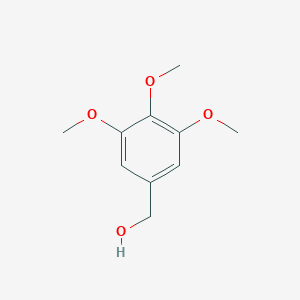

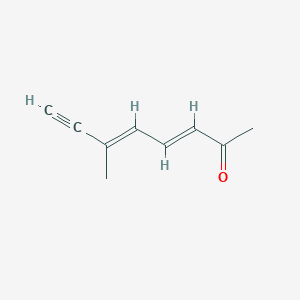

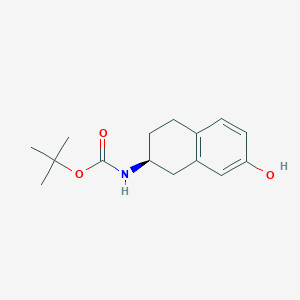
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)


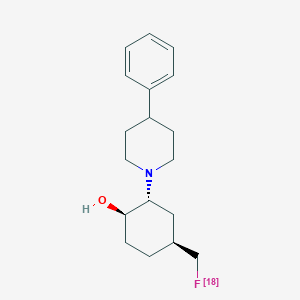


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
